molecular formula C18H21NO B3049849 (3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol CAS No. 2227199-05-3

(3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol

Cat. No.: B3049849
CAS No.: 2227199-05-3
M. Wt: 267.4
InChI Key: YRDDKKNUZORKDG-MRXNPFEDSA-N
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Description

(3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol is a chiral azetidine derivative. Azetidines are four-membered nitrogen-containing heterocycles that have garnered interest due to their unique structural properties and potential applications in medicinal chemistry. The presence of the benzhydryl group and the hydroxyl group at the 3-position adds to the compound’s complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors. One common method is the cyclization of N-benzhydryl-2,2-dimethyl-3-aminopropanol under acidic conditions.

    Introduction of the Hydroxyl Group: The hydroxyl group at the 3-position can be introduced through selective oxidation reactions. For instance, the use of oxidizing agents such as m-chloroperbenzoic acid can facilitate the formation of the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The benzhydryl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides, amines.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted azetidines with various functional groups.

Scientific Research Applications

(3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound’s properties may be explored for the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of (3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The benzhydryl group may facilitate binding to hydrophobic pockets, while the hydroxyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    (3S)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol: The enantiomer of the compound, which may have different biological activities.

    1-benzhydryl-2,2-dimethyl-azetidine: Lacks the hydroxyl group, which may affect its reactivity and biological properties.

    1-benzhydryl-azetidine: Lacks both the hydroxyl group and the dimethyl substitution, leading to different chemical and biological properties.

Uniqueness

(3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol is unique due to its specific stereochemistry and the presence of both the benzhydryl and hydroxyl groups

Properties

IUPAC Name

(3R)-1-benzhydryl-2,2-dimethylazetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-18(2)16(20)13-19(18)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16-17,20H,13H2,1-2H3/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDDKKNUZORKDG-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701214461
Record name 3-Azetidinol, 1-(diphenylmethyl)-2,2-dimethyl-, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701214461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227199-05-3
Record name 3-Azetidinol, 1-(diphenylmethyl)-2,2-dimethyl-, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2227199-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azetidinol, 1-(diphenylmethyl)-2,2-dimethyl-, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701214461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol
Reactant of Route 2
(3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol
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(3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol
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Reactant of Route 6
(3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol

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